Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate is a complex organic compound that features a combination of imidazole, triazine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various substituted anilines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazole, triazine, and piperazine derivatives .
Scientific Research Applications
Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole and triazine moieties can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety
Uniqueness
Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate is unique due to its combination of imidazole, triazine, and piperazine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C20H24N8O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 4-[4-imidazol-1-yl-6-(N-methylanilino)-1,3,5-triazin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24N8O2/c1-3-30-20(29)27-13-11-26(12-14-27)18-22-17(25(2)16-7-5-4-6-8-16)23-19(24-18)28-10-9-21-15-28/h4-10,15H,3,11-14H2,1-2H3 |
InChI Key |
AJBFJKPHLHWLLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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